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Abstract

This technical guide provides a comprehensive overview of 3-diethylaminophenol (CAS No.
91-68-9), a crucial chemical intermediate in the synthesis of various dyes and pharmaceutical
compounds.[1] The document is tailored for researchers, scientists, and drug development
professionals, offering an in-depth exploration of its physicochemical properties, established
synthesis protocols, and a methodological framework for its theoretical investigation using
computational chemistry. Key quantitative data are systematically organized into tables for
clarity and comparative analysis. Detailed experimental and computational protocols are
provided, accompanied by workflow visualizations using Graphviz to illustrate logical and
procedural relationships. The guide focuses on the application of Density Functional Theory
(DFT) to elucidate the molecular structure, vibrational spectra, and electronic properties of 3-
diethylaminophenol, thereby providing a foundational understanding for its application in
advanced materials and drug design.

Introduction

3-Diethylaminophenol, also known as N,N-Diethyl-3-aminophenol, is an aromatic organic
compound featuring both a hydroxyl and a diethylamino functional group attached to a benzene
ring.[2] Its unique structure makes it a versatile precursor in organic synthesis. It is a primary
raw material for producing rhodamine derivatives and other fluorescent dyes like Nile Red.[3] In
the pharmaceutical sector, it serves as a key building block for creating more complex
molecules that may form the core of active pharmaceutical ingredients (APIs).[1]
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The study of 3-diethylaminophenol through theoretical and computational methods is
essential for predicting its reactivity, stability, and electronic characteristics.[4][5] Techniques
such as Density Functional Theory (DFT) allow for the precise modeling of its geometric
structure, vibrational frequencies (infrared and Raman spectra), and frontier molecular orbitals
(HOMO-LUMO).[6][7] This in-silico approach, when combined with experimental data, provides
a powerful toolset for understanding structure-property relationships, which is invaluable for
designing novel molecules with tailored functions in drug development and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of 3-diethylaminophenol are summarized
below. These values are compiled from various chemical databases and literature sources.[3]
[BI[9][10]

Property Value Reference(s)
CAS Number 91-68-9 [2]

Molecular Formula C10H1sNO [11]

Molecular Weight 165.23 g/mol [11]

Grey-brown to rose or red
Appearance [3][10]
flakes or granules

Melting Point 69-72 °C (lit.) [9][10][12]

Boiling Point 170 °C at 15 mmHg (lit.) [9][10][12]

Density ~1.9203 g/cm3 (rough O[10]
estimate)

Water Solubility <0.1 g/100 mL at 20.5 °C [3][10]

pKa 10.08 + 0.10 (Predicted) [10]

Flash Point 141 °C [3][10]

LogP 0.929 at 23 °C [3]

Synthesis and Experimental Characterization
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The synthesis of 3-diethylaminophenol is well-established, with several methods reported in
the literature. A common and efficient approach involves the Raney Ni-catalyzed amination of
resorcinol with diethylamine.[13][14]

Experimental Protocol: Synthesis via Catalytic
Amination

This protocol details the synthesis of 3-diethylaminophenol from resorcinol and diethylamine.
[13]

Reactant Preparation: To a 100 mL autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine
(30 mmol), and Raney Ni catalyst (110 mg).

e Solvent Addition: Add 50 mL of water as the solvent.

 Inerting the Atmosphere: Seal the autoclave and replace the internal air with hydrogen gas
three times. Maintain a final hydrogen pressure of 0.05 MPa.

+ Reaction Conditions: Rapidly heat the reaction mixture to 200 °C and maintain this
temperature while stirring for 3 hours.

e Work-up and Extraction: After the reaction, cool the mixture to room temperature. Extract the
product with n-butyl acetate.

e Drying and Concentration: Collect the organic layer and dry it with anhydrous magnesium
sulfate. Filter the solution and concentrate it to obtain the crude product.

 Purification: Purify the crude product using silica gel column chromatography with a
petroleum ether/ethyl acetate (3:1, v/v) eluent to yield the final product.
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Caption: Workflow for the synthesis of 3-diethylaminophenol.
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Experimental Protocol: Structural Characterization

Following synthesis and purification, the identity and purity of the compound must be confirmed
using standard analytical technigques.

o Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum of the sample
(e.g., using a KBr-pellet technique) to identify characteristic functional group vibrations (O-H,
C-N, aromatic C-H, etc.).[8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable
deuterated solvent (e.g., CDCIs) and acquire *H and 3C NMR spectra to confirm the
molecular structure and arrangement of protons and carbon atoms.[15]

e Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and
fragmentation pattern, confirming the molecular formula.[16]
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Caption: General workflow for the structural characterization.

Theoretical Studies: A Methodological Approach

Theoretical studies using quantum chemical calculations provide deep insights into the
molecular properties of 3-diethylaminophenol.[17] Density Functional Theory (DFT) is a
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robust method for this purpose.[4]

Computational Protocol: DFT Study

This protocol outlines the standard steps for performing a DFT-based theoretical analysis.
o Software: Utilize a quantum chemistry software package such as Gaussian.[18][19]

o Method Selection: Employ a hybrid functional, such as B3LYP, which is known to provide a
good balance of accuracy and computational cost for organic molecules.[6][7]

» Basis Set Selection: Use a Pople-style basis set, such as 6-311++G(d,p), which is sufficiently
flexible to describe the electronic structure accurately.[6][7]

o Geometry Optimization: Perform a full geometry optimization of the molecule in the gas
phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.

 Vibrational Frequency Calculation: Conduct a frequency analysis on the optimized geometry.
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
This step also yields theoretical IR and Raman spectra.[20]

» Electronic Property Analysis: Based on the optimized structure, perform subsequent
calculations such as Natural Bond Orbital (NBO) analysis for charge distribution and Frontier
Molecular Orbital (FMO) analysis for HOMO-LUMO energies.[19][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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